![molecular formula C26H29N3O4S B13728406 (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazolidinedione moiety, a biphenyl group, and a piperidine ring, making it a subject of study for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazolidinedione derivative. This is followed by the introduction of the biphenyl group and the piperidine ring. The final step involves the formation of the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the thiazolidinedione moiety or other functional groups within the molecule.
Substitution: The biphenyl and piperidine rings can undergo substitution reactions, introducing new functional groups or modifying existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s ability to inhibit specific enzymes has led to research into its potential therapeutic applications, including anti-inflammatory and anti-cancer properties .
Industry
Industrially, the compound’s unique structure and reactivity make it useful in the development of new materials, catalysts, and other chemical products .
Mécanisme D'action
The mechanism of action of (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The thiazolidinedione moiety can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The biphenyl and piperidine rings may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzylidenerhodanine: Similar in structure, with a thiazolidinedione moiety and potential enzyme inhibitory properties.
5-Benzylidenethiazolidine-2,4-dione: Another related compound with similar biological activities.
Uniqueness
What sets (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate apart is its combination of the thiazolidinedione moiety with a biphenyl group and a piperidine ring. This unique structure enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C26H29N3O4S |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-1-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C26H29N3O4S/c1-26(2,3)33-24(31)27-19-12-8-14-29(16-19)22-18(15-21-23(30)28-25(32)34-21)11-7-13-20(22)17-9-5-4-6-10-17/h4-7,9-11,13,15,19H,8,12,14,16H2,1-3H3,(H,27,31)(H,28,30,32)/b21-15-/t19-/m1/s1 |
Clé InChI |
RYPCQAUMALTJSF-CBAAQYGVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


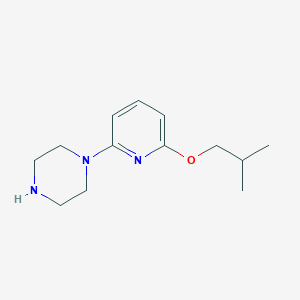
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)

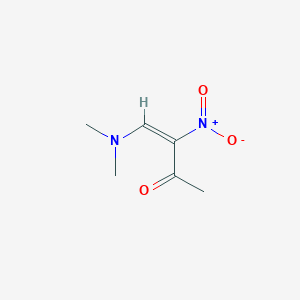
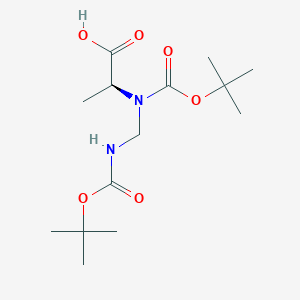
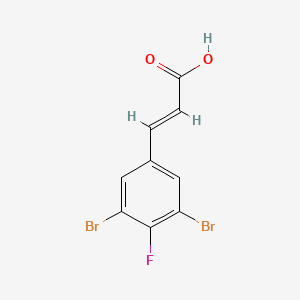
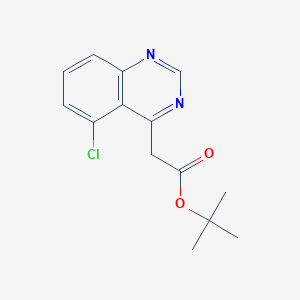

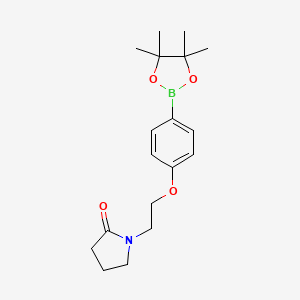
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-](/img/structure/B13728403.png)
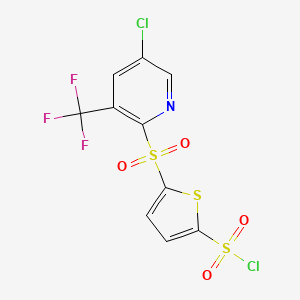
![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)
